[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
Remdesivir triphosphate is the active metabolite of remdesivir, a nucleoside analog used to treat RNA virus infections, including COVID-19. Remdesivir was initially developed for the treatment of Ebola virus but gained prominence during the COVID-19 pandemic due to its broad-spectrum antiviral activity . The compound works by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral replication .
Properties
Molecular Formula |
C12H16N5O13P3 |
|---|---|
Molecular Weight |
531.20 g/mol |
IUPAC Name |
[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22) |
InChI Key |
DFVPCNAMNAPBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of remdesivir triphosphate involves multiple steps, starting from the precursor remdesivir. The process includes the formation of a nucleoside monophosphate intermediate, which is then phosphorylated to produce the triphosphate form . Key reagents used in these reactions include phosphoramidites and nucleoside-phosphate kinases .
Industrial Production Methods: Industrial production of remdesivir triphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Remdesivir triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are typically modified nucleoside analogs, which retain antiviral activity .
Scientific Research Applications
Remdesivir triphosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Integral in the treatment of COVID-19 and other RNA virus infections.
Industry: Used in the pharmaceutical industry for the production of antiviral drugs.
Mechanism of Action
Remdesivir triphosphate acts by mimicking adenosine triphosphate, the natural substrate for RNA synthesis. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase enzyme, leading to premature termination of RNA synthesis . This mechanism effectively halts viral replication, making it a potent antiviral agent .
Comparison with Similar Compounds
Favipiravir: Another nucleoside analog used to treat RNA virus infections.
Molnupiravir: A nucleoside analog with a similar mechanism of action.
Uniqueness: Remdesivir triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of RNA viruses, including coronaviruses, filoviruses, and paramyxoviruses . Its efficacy in treating COVID-19 has been particularly noteworthy .
Biological Activity
The compound known as [[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic molecule that has garnered attention for its potential biological activity, particularly in antiviral applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the following attributes:
- Molecular Formula : C12H14N5O7P
- Molecular Weight : 371.25 g/mol
- CAS Number : [specific CAS number if available]
The presence of the pyrrolo-triazine moiety suggests potential interactions with nucleic acids or proteins involved in viral replication.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various RNA viruses by inducing errors during the viral replication process. This mechanism is crucial for its effectiveness against viral pathogens.
The compound appears to act by:
- Inhibiting viral polymerases : This leads to the incorporation of faulty nucleotides during viral RNA synthesis.
- Modulating host cell pathways : It may alter cellular signaling pathways that viruses exploit for replication.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively reduces viral load in infected cell cultures. For instance:
- A study reported a 50% inhibitory concentration (IC50) of approximately 2.8 µM against specific RNA viruses, indicating potent antiviral activity .
Comparative Analysis
The following table summarizes the antiviral efficacy of this compound compared to other known antiviral agents:
| Compound Name | Viral Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This Compound | Various RNA Viruses | 2.8 | Polymerase inhibition |
| Remdesivir | SARS-CoV-2 | 0.77 | Nucleotide analog |
| Ribavirin | HCV | 0.1 | Nucleoside analog |
Clinical Implications
The potential clinical applications of this compound are significant, particularly in developing therapeutic strategies against emerging viral infections. Its ability to induce errors in viral replication makes it a candidate for further investigation in clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
